

# A Comparative Guide to the Kinase Selectivity of Gtp 14564 and Gilteritinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two tyrosine kinase inhibitors (TKIs), **Gtp 14564** and gilteritinib. Both compounds are notable for their inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). Understanding the nuanced selectivity of these inhibitors is paramount for predicting their efficacy, potential off-target effects, and mechanisms of resistance. This document synthesizes available preclinical data, presents it in a clear, comparative format, and provides detailed experimental methodologies for the key assays cited.

### Introduction to Gtp 14564 and Gilteritinib

**Gtp 14564** is a novel tyrosine kinase inhibitor identified as a specific inhibitor of FLT3 with an internal tandem duplication (ITD) mutation, a common driver of AML.[1] It is characterized as a potent and selective inhibitor of class III receptor tyrosine kinases.

Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[2] It is a potent inhibitor of both FLT3-ITD and FLT3 tyrosine kinase domain (TKD) mutations and also exhibits inhibitory activity against AXL receptor tyrosine kinase.[3]

### **Comparative Kinase Inhibition Profile**







The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following tables summarize the known inhibitory activities of **Gtp 14564** and gilteritinib against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of **Gtp 14564** and Gilteritinib against Key Kinases



Target Kinase	Gtp 14564 IC50 (μM)	Gilteritinib IC50 (nM)
FLT3	0.3	~1 (in cells)[2]
FLT3-ITD	0.3	~1 (in cells)[2]
c-Kit	0.3	102 (in cells)
c-Fms	0.3	-
PDGFRβ	1	-
AXL	-	41 (in cells)[3]
ERK1/2	> 10	-
EGFR	> 10	-
HER2	> 10	-
Src	> 10	-
Abl	> 10	-
PKC	> 10	-
РКА	> 10	-
Akt	> 10	-

Data compiled from multiple in vitro and cell-based assays. Note that direct comparison of IC50 values should be made with caution due to variations in assay conditions. A hyphen (-) indicates that data was not readily available.

## **Signaling Pathways and Mechanism of Action**

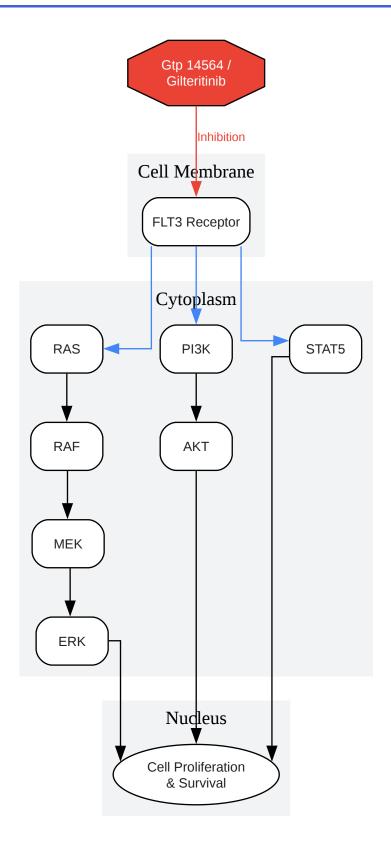
Both **Gtp 14564** and gilteritinib target the constitutively active FLT3 receptor, a key driver in certain AML subtypes. Inhibition of FLT3 autophosphorylation blocks downstream signaling



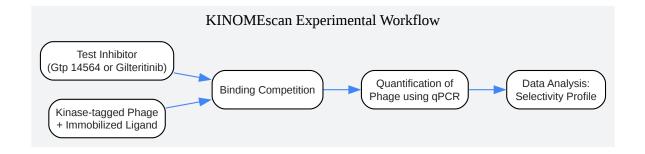
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cascades crucial for leukemic cell proliferation and survival.

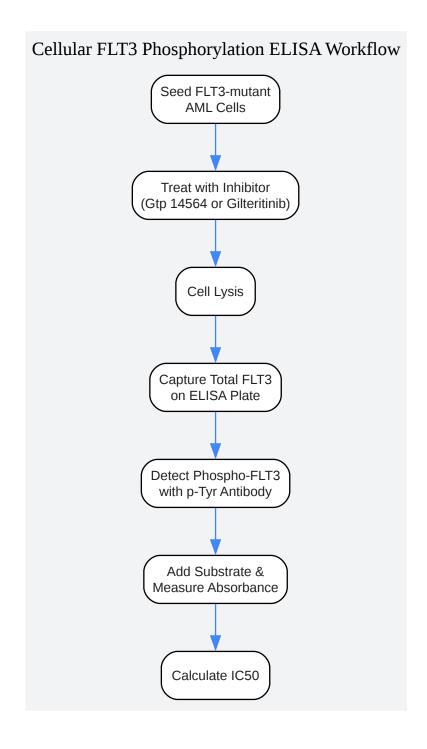












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### References

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- 2. Gilteritinib: potent targeting of FLT3 mutations in AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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